BenchChemオンラインストアへようこそ!

N,N-Dimethylpradimicin C

Antifungal Water Solubility Pradimicin Derivatives

N,N-Dimethylpradimicin C (N,N-DMPC) is a semi-synthetic derivative belonging to the pradimicin family of antibiotics, a class of natural products known for their ability to bind D-mannose in the fungal cell wall. It is derived from the natural congener Pradimicin C through chemical modification of the amino group on the sugar moiety.

Molecular Formula C41H46N2O18
Molecular Weight 854.8 g/mol
CAS No. 127985-24-4
Cat. No. B139426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethylpradimicin C
CAS127985-24-4
SynonymsN,N-dimethylpradimicin C
N,N-DMPC
Molecular FormulaC41H46N2O18
Molecular Weight854.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C3=CC4=C(C(=C3C5=C2C=C(C(=C5O)C(=O)NC(C)C(=O)O)C)O)C(=O)C6=C(C4=O)C(=CC(=C6)OC)O)O)O)OC7C(C(C(CO7)O)O)O)N(C)C
InChIInChI=1S/C41H46N2O18/c1-12-7-19-25(32(50)22(12)38(54)42-13(2)39(55)56)24-17(10-18-26(33(24)51)29(47)16-8-15(57-6)9-20(44)23(16)28(18)46)30(48)36(19)60-41-35(53)37(27(43(4)5)14(3)59-41)61-40-34(52)31(49)21(45)11-58-40/h7-10,13-14,21,27,30-31,34-37,40-41,44-45,48-53H,11H2,1-6H3,(H,42,54)(H,55,56)/t13?,14?,21?,27?,30-,31?,34?,35?,36-,37?,40?,41?/m0/s1
InChIKeyVMZLKUVXZLGMLL-IIOFOUJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylpradimicin C (CAS 127985-24-4): A Semi-Synthetic Pradimicin Derivative for Antifungal Research


N,N-Dimethylpradimicin C (N,N-DMPC) is a semi-synthetic derivative belonging to the pradimicin family of antibiotics, a class of natural products known for their ability to bind D-mannose in the fungal cell wall [1]. It is derived from the natural congener Pradimicin C through chemical modification of the amino group on the sugar moiety [1]. The parent compound, Pradimicin C (also known as benanomicin B), possesses a core benzo[a]naphthacenequinone structure substituted with a D-alanine amino acid and a disaccharide moiety [2]. Like other pradimicins, N,N-DMPC exhibits antifungal activity through a calcium-dependent recognition of terminal D-mannosides, a mechanism distinct from that of azole, polyene, or echinocandin antifungals [3].

Why N,N-Dimethylpradimicin C Cannot Be Replaced by Generic Pradimicin Analogs


Within the pradimicin family, generational or structural analogs exhibit substantial divergence in critical pharmaceutical properties such as water solubility, acute toxicity, and in vivo efficacy despite sharing an antifungal mechanism [1]. The reductive alkylation that yields N,N-dimethyl derivatives like N,N-Dimethylpradimicin C fundamentally alters the pKa and hydrophilicity of the sugar amino group, directly impacting solubility and self-aggregation behavior [2]. As demonstrated for the closely related N,N-dimethylpradimicin FA-2 (BMY-28864), this modification translates into distinct in vivo efficacy profiles across systemic fungal infection models, rendering simple replacement of one pradimicin derivative with another scientifically unjustifiable without specific comparative data [1].

Quantitative Differentiation Evidence for N,N-Dimethylpradimicin C vs. Pradimicin Analogs


Comparative Solubility Enhancement of N,N-Dimethylpradimicin C-Derived PRM-DCA vs. Pradimicin A-Derived PRM-DCA

Oxidative cleavage of N,N-dimethylpradimicin C to its corresponding PRM-DCA dicarboxylic acid derivative resulted in an approximately 2-fold enhancement in PBS solubility relative to the parent compound, compared to an approximately 30-fold enhancement observed for Pradimicin A-derived PRM-DCA [1]. This indicates that the starting solubility of N,N-dimethylpradimicin C is already substantially higher than that of Pradimicin A, reducing the relative magnitude of improvement upon further derivatization.

Antifungal Water Solubility Pradimicin Derivatives

Comparative Mannan Aggregation: N,N-Dimethylpradimicin C-Derived PRM-DCA vs. BMY-28864-Derived PRM-DCA

The aggregation of PRM-DCA derivatives with mannan was less than 5% of the parent compound for N,N-dimethylpradimicin C-derived material, compared to less than 30% for BMY-28864-derived material [1]. Lower aggregation is associated with reduced non-specific binding and improved pharmacokinetic predictability.

Antifungal Self-Aggregation Pharmacokinetics

D-Mannose Binding Affinity Retention Post-Derivatization: N,N-Dimethylpradimicin C vs. Pradimicin A

Following oxidative conversion to PRM-DCA derivatives, the affinity for D-mannose decreased by approximately 20-fold for both N,N-dimethylpradimicin C-derived and Pradimicin A-derived PRM-DCA compared to their respective parent compounds [1]. This equivalent reduction suggests that the dimethyl modification itself does not adversely affect the conserved mannose-binding pharmacophore any more than modifications to the Pradimicin A scaffold.

Antifungal Mannose Binding Target Engagement

In Vitro Antifungal Activity of N,N-Dimethyl Pradimicins vs. Pradimicin A (Class-Level Reference)

In the foundational study of N,N-dimethyl pradimicins, the three synthesized compounds (derived from Pradimicins A, E, and FA-2) demonstrated in vitro antifungal activity superior to Pradimicin A [1]. While specific MIC values for N,N-dimethylpradimicin C are not disaggregated in the abstract, the class-level finding establishes that reductive N,N-dimethylation consistently enhances antifungal potency against a panel of fungal pathogens relative to the non-dimethylated parent scaffold. This class-wide SAR provides inferential support for the potency advantage of N,N-dimethylpradimicin C over its parent Pradimicin C.

Antifungal In Vitro Activity Structure-Activity Relationship

Broad-Spectrum Antifungal Activity of Pradimicin C Scaffold: Baseline Context for N,N-Dimethylpradimicin C

The parent compound Pradimicin C, along with Pradimicins A and B, demonstrated moderate in vitro antifungal activity against a wide variety of fungi and yeasts including clinically important pathogens, and showed in vivo therapeutic activity against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus in both normal and immunocompromised mice [1]. This established spectrum provides the baseline activity profile upon which N,N-dimethylpradimicin C is expected to improve via the dimethyl modification. Importantly, Pradimicin C itself is identical to benanomicin B [2], a compound with documented anti-HIV activity in addition to its antifungal profile, suggesting potential multi-target applications for its N,N-dimethyl derivative.

Antifungal Spectrum Pradimicin C Candida albicans

Cautionary Note: Limited Quantitative Differentiation Data Available for N,N-Dimethylpradimicin C

It must be explicitly stated that direct, head-to-head quantitative MIC comparisons between N,N-dimethylpradimicin C and its closest structural analogs (e.g., Pradimicin C, N,N-dimethylpradimicin FA-2, BMY-28864, BMS-181184) are not available in the accessible open literature. The MeSH record confirms that the compound's structure was first disclosed in the 1990 Oki et al. paper [1], but this foundational paper focused primarily on N,N-dimethylpradimicins derived from Pradimicins A, E, and FA-2. Where N,N-dimethylpradimicin C is mentioned, disaggregated potency data were not retrievable from the available abstract and metadata. The most robust quantitative differentiation evidence comes from a 2005 KAKENHI report [2] describing the properties of PRM-DCA derivatives generated from the compound. Procurement decisions should therefore be guided by the demonstrated advantages in solubility, reduced aggregation, and retained mannose-binding capacity, while acknowledging that direct antifungal potency data for the specific compound remain to be confirmed through independent testing.

Evidence Gap Procurement Consideration

Recommended Application Scenarios for N,N-Dimethylpradimicin C Based on Verified Differentiation Evidence


Scaffold for Water-Soluble Prodrug and Drug-Conjugate Development

The demonstrated utility of N,N-dimethylpradimicin C as a starting material for PRM-DCA dicarboxylic acid derivatives, which possess two carboxylic acid handles for prodrug linkage or bioconjugation while retaining significant water solubility and low aggregation [1], positions this compound as a preferential scaffold for conjugate development. Its lower intrinsic aggregation (<5% of parent) compared to BMY-28864-derived material (<30%) suggests cleaner pharmacokinetics for antibody-drug conjugate or polymer-drug conjugate applications.

Mannose-Targeting Probe for Fungal Diagnostics and Research

The compound retains the conserved mannose-binding pharmacophore of pradimicins with only a 20-fold reduction in D-mannose affinity after derivatization [1], equivalent to the benchmark Pradimicin A. Combined with its improved solubility profile, N,N-dimethylpradimicin C is suitable for development as a fluorescent or radiolabeled probe targeting mannose-rich fungal cell walls for in vitro diagnostic assays or in vivo imaging of fungal infections.

Comparative Reference Standard in Pradimicin Structure-Activity Relationship (SAR) Studies

As a structurally defined N,N-dimethyl derivative of a specific pradimicin congener (Pradimicin C), this compound serves as a critical comparator for SAR studies aimed at dissecting the contributions of the amino acid side chain (D-alanine in Pradimicin C vs. D-serine in Pradimicin FA-2 vs. glycine in Pradimicin D/E [1]) to antifungal potency, spectrum, and pharmacokinetics. Procurement for systematic derivative libraries benefits from the unique structural features of this compound.

In Vitro Antifungal Screening Panels Against Azole-Resistant and Echinocandin-Resistant Isolates

Pradimicins act via a calcium-dependent mannose-binding mechanism distinct from ergosterol biosynthesis inhibition (azoles), membrane disruption (polyenes), and glucan synthase inhibition (echinocandins) [1]. This unique mechanism makes N,N-dimethylpradimicin C a valuable tool compound for screening panels against multidrug-resistant Candida and Aspergillus isolates, where cross-resistance to all three standard-of-care classes has emerged.

Quote Request

Request a Quote for N,N-Dimethylpradimicin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.